1-{5-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE
Overview
Description
1-{5-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE is a complex organic compound featuring a combination of fluorine, nitro, and piperazine functional groups
Preparation Methods
The synthesis of 1-{5-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE typically involves multiple steps, starting with the preparation of key intermediates such as 3,4-difluorobenzoyl chloride and piperazine derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The piperazine ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The piperazine ring may contribute to its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar compounds include:
1-(3,4-difluorobenzoyl)piperazine: Shares the difluorobenzoyl and piperazine moieties but lacks the azepane ring.
1-{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone: Contains similar functional groups but differs in overall structure.
The uniqueness of 1-{5-[4-(3,4-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE lies in its combination of functional groups and the presence of the azepane ring, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(3,4-difluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3/c24-17-6-5-16(13-18(17)25)23(31)29-11-9-28(10-12-29)21-15-20(19(26)14-22(21)30(32)33)27-7-3-1-2-4-8-27/h5-6,13-15H,1-4,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSDHRPCEURIFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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